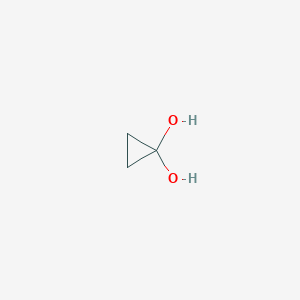

1,1-Cyclopropanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropane-1,1-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-3(5)1-2-3/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAPOEKGBGSNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164785 | |

| Record name | 1,1-Cyclopropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15144-65-7 | |

| Record name | 1,1-Cyclopropanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015144657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Cyclopropanediol and Analogues

Direct Formation Strategies

Direct strategies for the synthesis of 1,1-cyclopropanediol involve the creation of the diol functionality on a pre-existing or concurrently formed cyclopropane (B1198618) ring.

Hydration Equilibrium Studies of Cyclopropanone (B1606653)

In an aqueous environment, the smallest cyclic ketone, cyclopropanone, exists in a state of equilibrium with its hydrate (B1144303), 1,1-cyclopropanediol. The equilibrium for this nucleophilic addition of water to the carbonyl group is significantly shifted towards the formation of the gem-diol. This preference is attributed to the substantial release of angle strain when the hybridization of the carbonyl carbon changes from sp² (with an ideal bond angle of 120°) to sp³ (with an ideal bond angle of 109.5°). The rigid 60° bond angles of the cyclopropane ring are better accommodated by the tetrahedral sp³ hybridized carbon of the diol, making it more stable than the corresponding ketone.

While the qualitative aspects of this equilibrium are well-understood, the experimental determination of a precise equilibrium constant is complicated. researchgate.net The high reactivity of cyclopropanone, which can lead to polymerization or rearrangement to propionic acid under certain conditions, poses significant challenges to quantitative analysis. researchgate.net Nevertheless, the inherent stability of the hydrate in aqueous media represents the most fundamental direct pathway to 1,1-cyclopropanediol.

Transition Metal-Catalyzed Cyclopropanation Approaches

Transition metal catalysis offers powerful and versatile methods for the construction of cyclopropane rings, including those bearing diol functionalities or their precursors.

A notable direct synthesis of cyclopropanediol analogues involves the nucleophilic [2+1] cycloaddition of a C1-bisnucleophile, such as bis(iodozincio)methane (CH₂(ZnI)₂), with 1,2-dicarbonyl compounds. clockss.orgacs.org This reaction provides a diastereoselective route to cis-1,2-cyclopropanediol derivatives. clockss.orgresearchgate.net The reaction is believed to proceed through a sequential nucleophilic attack of the dizinc (B1255464) reagent on the two adjacent carbonyl groups. researchgate.net A key feature of this mechanism is the proposed "face-to-face" coordination of the dizinc reagent with the s-cis conformation of the 1,2-diketone, which accounts for the high cis-diastereoselectivity of the resulting diol. clockss.org

The reaction of bis(iodozincio)methane with various 1,2-diketones has been shown to produce the corresponding cis-1,2-cyclopropanediols in good yields after quenching with an electrophile like acetic anhydride (B1165640) or chlorotrimethylsilane. acs.orgacs.org

Table 1: Synthesis of cis-1,2-Cyclopropanediol Derivatives via [2+1] Cycloaddition of Bis(iodozincio)methane with 1,2-Diketones acs.orgacs.org

| 1,2-Diketone Substrate | Quenching Reagent | Product | Yield (%) |

| Benzil | Acetic Anhydride | cis-1,2-Diacetoxy-1,2-diphenylcyclopropane | 69 |

| Benzil | Chlorotrimethylsilane | cis-1,2-Bis(trimethylsiloxy)-1,2-diphenylcyclopropane | 81 |

| 2,3-Butanedione | Chlorotrimethylsilane | cis-1,2-Bis(trimethylsiloxy)-1,2-dimethylcyclopropane | 70 |

| 1-Phenyl-1,2-propanedione | Chlorotrimethylsilane | cis-1,2-Bis(trimethylsiloxy)-1-methyl-2-phenylcyclopropane | 78 |

| 2,2,5,5-Tetramethyl-3,4-hexanedione | Chlorotrimethylsilane | cis-1,2-Bis(trimethylsiloxy)-1,2-di-tert-butylcyclopropane | 61 |

This methodology highlights the utility of organometallic reagents in constructing highly functionalized cyclopropane rings with controlled stereochemistry.

The addition of carbenes or carbenoids to alkenes is a classic and powerful method for cyclopropane synthesis. masterorganicchemistry.comopenstax.orglibretexts.org To form 1,1-cyclopropanediol analogues, this strategy can be adapted by using ketene (B1206846) acetals as the unsaturated substrate. The reaction of Fischer carbene complexes with ketene acetals can yield cyclopropanone acetals, which are protected forms of 1,1-cyclopropanediol and can be hydrolyzed to the diol. msu.edu The outcome of the reaction is influenced by the nature of the carbene complex; for instance, isopropoxy-stabilized Fischer carbene complexes favor the formation of cyclopropanone acetals. msu.edu

A proposed mechanism involves the nucleophilic addition of the ketene acetal (B89532) to the carbene carbon, forming a zwitterionic intermediate. This intermediate can then undergo ring closure to give the cyclopropanone acetal. msu.edu

Another relevant approach is the Simmons-Smith reaction, which utilizes a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), to cyclopropanate alkenes. openstax.orglibretexts.org While commonly used for non-halogenated cyclopropanes, its application to vinyl ethers or other suitably substituted alkenes can provide precursors to functionalized cyclopropanols and, by extension, cyclopropanediols. rsc.org

Reductive Deoxygenation Pathways of Carbonyl Compounds

Recent advances have demonstrated that 1,2-dicarbonyl compounds can serve as precursors for cyclopropanes through deoxygenative pathways. A molybdenum-catalyzed deoxygenative cyclopropanation has been developed where one of the carbonyl groups in a 1,2-dicarbonyl compound effectively acts as a carbene equivalent upon deoxygenation. dicp.ac.cn This species can then react with an alkene to form a cyclopropane ring. While this specific report focuses on cyclopropanation of external alkenes, the underlying principle of generating a reactive C1 unit from a carbonyl function is significant.

A related classical reaction is the Clemmensen reduction (using zinc amalgam and hydrochloric acid). When applied to 1,3-dicarbonyl compounds, this reduction can lead to the formation of cyclopropanediol intermediates, which may then undergo rearrangement. masterorganicchemistry.com For instance, the reduction of 1,3-diketones has been proposed to proceed via a 1,2-cyclopropanediol, which can be trapped. masterorganicchemistry.comsci-hub.secdnsciencepub.com

Indirect Synthesis via Rearrangement and Functionalization of Precursors

Indirect methods involve the synthesis of a cyclopropane ring followed by functional group manipulations, or the rearrangement of a larger ring system to form the desired cyclopropane derivative. These strategies provide alternative entries to cyclopropanediol analogues, often with a high degree of stereocontrol.

One such strategy involves the intramolecular cyclization of 1,3-dipolar synthons, such as those derived from homoenolates. rsc.org For example, the treatment of α-sulfonyloxy ketones with bis(iodozincio)methane can afford cyclopropanols through a nucleophilic addition followed by an intramolecular Sₙ2 reaction. kyoto-u.ac.jp

Furthermore, existing cyclopropane rings can be functionalized. The Baeyer-Villiger oxidation of enantiopure cyclopropyl (B3062369) ketones is a known method to produce cyclopropyl esters, which can then be hydrolyzed to cyclopropanols, all while retaining the stereochemical integrity of the starting material. rsc.org

Rearrangement reactions also serve as a powerful tool. For instance, the treatment of α,β-epoxy ketones with bis(iodozincio)methane can lead to the formation of 2-(1-hydroxyalkyl)-1-alkylcyclopropanols through a diastereoselective nucleophilic attack on the carbonyl group, followed by a stereospecific ring-closing attack on the epoxide. kyoto-u.ac.jp Although these methods typically yield mono-alcohols, they are crucial for the synthesis of highly substituted cyclopropanol (B106826) analogues, which are structurally related to 1,1-cyclopropanediols. In some synthetic campaigns, 1,2-cyclopropanediol intermediates have been identified as arising from overbred precursors, which then undergo controlled fragmentation. researchgate.net

Anionic Rearrangements Leading to Cyclopropanediols (e.g., Brook Rearrangement of Acylsilanes)

Anionic rearrangements, particularly the Brook rearrangement of acylsilanes, have emerged as a powerful tool for the synthesis of cyclopropanediols. This strategy hinges on the generation of α-siloxy carbanions, which can then undergo intramolecular reactions to form the desired cyclopropane ring.

The core of this methodology involves the reaction of acylsilanes with nucleophiles, such as ketone enolates, to generate an initial 1,2-adduct. nih.govjst.go.jp This adduct then undergoes a Brook rearrangement, which is a 1,2-anionic migration of a silyl (B83357) group from carbon to oxygen, resulting in the formation of an α-siloxy carbanion. nih.govjst.go.jpchemistrydocs.com This reactive intermediate can then be trapped by various electrophiles. For example, the reaction of benzoyltrimethylsilane with lithium enolates of methyl ketones produces 1,2-cyclopropanediols through this tandem Brook rearrangement and subsequent internal aldol (B89426) reaction sequence. nih.govjst.go.jpresearchgate.net

The generation of α-siloxy carbanions can also be achieved through a γ-anion-induced ring cleavage of α,β-epoxysilanes. nih.govjst.go.jp This approach further expands the utility of Brook rearrangement-based strategies in organic synthesis.

Once the α-siloxy carbanion is generated, it can participate in intramolecular cyclization cascades to form the cyclopropanediol ring system. The reaction of benzoyl- and crotonylsilanes with lithium enolates of methyl ketones serves as a prime example, yielding 1,2-cyclopropanediols via an internal aldol reaction of the intermediate α-siloxy carbanion. researchgate.net This process demonstrates a tandem sequence involving a base-promoted ring opening, Brook rearrangement, and subsequent intramolecular cyclization. researchgate.net

The versatility of this approach is highlighted by its application in the synthesis of more complex carbocyclic systems. For instance, the reaction of α,β-unsaturated acylsilanes with lithium enolates of α,β-unsaturated methyl ketones can lead to [3+4]-annulation products through a proposed concerted anionic oxy-Cope rearrangement of a cyclopropanediolate intermediate. scielo.br

| Acylsilane Reactant | Enolate Reactant | Product | Key Transformation |

| Benzoyltrimethylsilane | Lithium enolates of methyl ketones | 1,2-Cyclopropanediols | Brook rearrangement followed by internal aldol reaction. nih.govjst.go.jpresearchgate.net |

| Crotonylsilanes | Lithium enolates of methyl ketones | 1,2-Cyclopropanediols | Brook rearrangement followed by internal aldol reaction. researchgate.net |

| α,β-Unsaturated acylsilanes | Lithium enolates of α,β-unsaturated methyl ketones | [3+4]-Annulation products | Concerted anionic oxy-Cope rearrangement via a cyclopropanediolate intermediate. scielo.br |

Ring Transformations from Epoxide Derivatives (e.g., α,β-Epoxysilanes)

Ring transformations of epoxide derivatives, specifically α,β-epoxysilanes, provide an alternative and effective route to cyclopropanediols and related structures. These reactions often involve the generation of key anionic intermediates that drive the formation of the three-membered ring.

A notable example involves the base-promoted ring opening of O-silyl cyanohydrins of β-silyl-α,β-epoxyaldehydes. jst.go.jpresearchgate.net This process initiates a tandem sequence that includes a Brook rearrangement and subsequent intramolecular cyclization to furnish a cyclopropane ring. researchgate.net The α,β-epoxysilanes can undergo a γ-anion-induced ring cleavage, which, through a Brook rearrangement, generates an α-siloxy carbanion poised for cyclization. nih.govjst.go.jp This strategy effectively transforms an epoxide into a functionalized cyclopropane derivative.

Cyclization of Haloketones via Homoenolate Intermediates

The cyclization of haloketones through the intermediacy of homoenolates represents a classical yet effective method for constructing cyclopropanol rings, which are precursors to 1,1-cyclopropanediols. A homoenolate is a reactive species that behaves as a β-carbanion equivalent of a ketone. kyoto-u.ac.jp

One common approach involves the treatment of a β-haloketone with a reducing agent, such as zinc powder. kyoto-u.ac.jp This reduction generates a zinc homoenolate, which then undergoes an intramolecular nucleophilic addition to the carbonyl group, yielding a cyclopropanol. kyoto-u.ac.jp Similarly, treatment of β-iodo ketones with zinc dust can produce bicyclic cyclopropanols with moderate to good diastereoselectivity. researchgate.net

The formation of homoenolates is not limited to the reduction of haloketones. For instance, the reaction of an enolate with an acylsilane can also lead to a homoenolate intermediate after a 1,2-Brook rearrangement of the initial adduct. kyoto-u.ac.jp These homoenolates are versatile intermediates that can be trapped intramolecularly to form cyclopropanols. kyoto-u.ac.jp

| Starting Material | Reagent(s) | Key Intermediate | Product |

| β-Haloketone | Zinc powder | Zinc homoenolate | Cyclopropanol. kyoto-u.ac.jp |

| β-Iodo ketone | Zinc dust | Zinc homoenolate | Bicyclic cyclopropanol. researchgate.net |

| Enolate + Acylsilane | - | Homoenolate (post-Brook rearrangement) | Cyclopropan-1,2-diol derivative. kyoto-u.ac.jp |

Stereoselective and Diastereoselective Synthetic Control

Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis, and the formation of substituted cyclopropanediols is no exception. The development of stereoselective and diastereoselective methods allows for the synthesis of specific isomers with desired three-dimensional arrangements.

Chelation control is a powerful strategy for influencing the stereochemical outcome of reactions. In the context of cyclopropanediol synthesis, chelation can be used to direct the approach of a nucleophile to a carbonyl group, thereby controlling the stereochemistry of the newly formed stereocenters.

High diastereoselectivity can be achieved in the reaction of benzoylsilane with lithium enolates derived from methyl ketones, affording cyclopropanediol monosilyl ethers. scielo.br This selectivity is attributed to a chelate-controlled reaction pathway. Similarly, the reaction of 1,2-diketones with bis(iodozincio)methane proceeds with high diastereoselectivity to furnish cis-cyclopropanediol derivatives. researchgate.net This stereochemical outcome is the result of a sequential nucleophilic attack of the dizinc reagent, where the initial addition product forms a stable chelate complex that directs the subsequent intramolecular cyclization. researchgate.netscholaris.ca Ab initio calculations have supported the role of chelation in dictating the cis-selectivity of this reaction. researchgate.net

Furthermore, chelation control is evident in the nucleophilic addition of α-methylvinylmagnesium bromide to an α-siloxyketone, which yields a single isomer due to the formation of a chelate intermediate. kyoto-u.ac.jp The use of chiral auxiliaries in conjunction with chelation control can also lead to high levels of asymmetric induction. For example, Grignard additions to acylsilanes bearing a chiral center at the silicon atom can proceed with high diastereoselectivity via a chelate-controlled pathway. scielo.br

| Reactants | Key Feature | Stereochemical Outcome |

| Benzoylsilane + Lithium enolates of methyl ketones | Chelate-controlled reaction pathway | Good diastereoselectivity for cyclopropanediol monosilyl ethers. scielo.br |

| 1,2-Diketone + Bis(iodozincio)methane | Chelation in the mono-addition intermediate | High diastereoselectivity for cis-cyclopropanediol products. researchgate.netscholaris.ca |

| α-Siloxyketone + α-Methylvinylmagnesium bromide | Chelation control | Formation of a single isomer. kyoto-u.ac.jp |

| Acylsilane with chiral silicon center + Grignard reagent | Chelate-controlled addition | High diastereoselective excess. scielo.br |

Substrate-Controlled Diastereoselectivity in Cyclopropanation

Substrate-controlled diastereoselectivity is a powerful strategy in asymmetric synthesis where the stereochemical outcome of a reaction is dictated by one or more pre-existing chiral centers or structural features within the substrate molecule. In the context of cyclopropanation for the synthesis of 1,1-cyclopropanediol and its analogues, this approach relies on the substrate's inherent chirality to direct the approach of the cyclopropanating reagent, thereby favoring the formation of one diastereomer over others. This method is fundamental in creating complex, multi-stereocenter molecules with high precision.

The principle hinges on the steric and electronic interactions between the substrate and the incoming reagent. Functional groups on the chiral substrate, such as hydroxyl or amino groups, can act as directing groups, chelating to the metal center of the cyclopropanating reagent (e.g., in the Simmons-Smith reaction) and guiding its delivery to a specific face of the double bond. unl.ptwiley-vch.de This chelation-controlled delivery often leads to predictable and high levels of diastereoselectivity.

Detailed Research Findings

Extensive research has demonstrated the efficacy of substrate control in various cyclopropanation reactions, providing a reliable toolbox for synthetic chemists.

A foundational example is the diastereoselective cyclopropanation of chiral allylic alcohols using the Simmons-Smith reagent (Zn-Cu, CH₂I₂). wiley-vch.de The hydroxyl group of the allylic alcohol directs the zinc carbenoid to the syn-face of the molecule. The stereoselectivity is highly dependent on the geometry of the double bond. For instance, (Z)-disubstituted olefins typically yield very high syn selectivities, sometimes exceeding 200:1, whereas the corresponding (E)-disubstituted olefins often result in much lower ratios, sometimes less than 2:1. unl.ptwiley-vch.de The choice of reagent is also crucial; the use of diethylzinc (B1219324) (Furukawa's reagent) can improve diastereoselectivities, particularly with less nucleophilic or (E)-disubstituted olefins. unl.pt

Oppolzer's synthesis of (R)-muscone featured a hydroxyl-directed cyclopropanation of a macrocyclic (E)-allylic alcohol with complete diastereocontrol, underscoring the power of this effect even in complex macrocyclic systems. unl.pt The stereochemical outcome is rationalized by a transition state model that minimizes A(1,3) strain. unl.pt

The cyclopropanation of silyl enol ethers, direct precursors to the siloxy-substituted cyclopropanes that can be hydrolyzed to 1,1-cyclopropanediols, also exhibits excellent substrate-controlled diastereoselectivity. Research by Schreiber and co-workers showed that a bis(trimethylsilyl)enol ether could be efficiently cyclopropanated using Furukawa's reagent to produce the syn-dicyclopropane with a high yield and a stereocontrol ratio greater than 15:1. unl.pt

Furthermore, chiral auxiliaries attached to the substrate are a common and effective method for inducing diastereoselectivity. The use of α,β-unsaturated amides derived from camphorpyrazolidinone, for example, has been shown to achieve good to excellent diastereoselectivity in reactions with sulfur ylides. chemrxiv.org Similarly, α,β-unsaturated acyl ligands bound to an iron chiral auxiliary have been used to synthesize cyclopropanecarboxylic acid derivatives with high stereocontrol. unl.pt Prolinol derivatives are also effective organocatalysts that activate substrates and control the stereochemistry of cyclopropanation, leading to high yields and enantioselectivity. rsc.org

The influence of the substrate's structure extends to the substituents on the double bond and the nature of protecting groups. In the cyclopropanation of chiral allylic ethers, both the steric hindrance of the substituents and the specific protecting group on the ether are pivotal for achieving high selectivity and determining the sense of induction. unl.pt

Interactive Data Tables

The following tables summarize key findings from the literature, illustrating the impact of substrate structure on the diastereoselectivity of cyclopropanation reactions.

Table 1: Diastereoselective Cyclopropanation of Chiral Allylic Alcohols

This table demonstrates the directing effect of the hydroxyl group and the influence of alkene geometry in the Simmons-Smith reaction.

| Substrate (Allylic Alcohol) | Reagent | Diastereomeric Ratio (syn:anti) | Reference |

| (Z)-disubstituted olefin | Zn-Cu, CH₂I₂ | >200:1 | unl.ptwiley-vch.de |

| (E)-disubstituted olefin | Zn-Cu, CH₂I₂ | <2:1 | unl.ptwiley-vch.de |

| Macrocyclic (E)-allylic alcohol | Et₂Zn, CH₂I₂ | Complete Diastereocontrol | unl.pt |

Table 2: Substrate-Controlled Cyclopropanation of α,β-Unsaturated Systems with Chiral Auxiliaries

This table showcases how chiral auxiliaries attached to the substrate can effectively control the stereochemical outcome of the reaction.

| Substrate | Reagent/Catalyst | Diastereoselectivity (dr) | Reference |

| α,β-Unsaturated amide (Camphorpyrazolidinone auxiliary) | Ethyl (dimethylsulfuranylidene) acetate | Good to Excellent | chemrxiv.org |

| α,β-Unsaturated acyl ligand (Iron chiral auxiliary) | Aluminum-derived methylene (B1212753) transfer reagent | High | unl.pt |

| α,β-Unsaturated 2-acyl imidazole | Vinylsulfonium ylide / Chiral Rh(III) complex | >20:1 | acs.org |

| Chiral Bicyclic Lactam | Various | High | rsc.org |

Table 3: Cyclopropanation of Silyl Enol Ethers and Related Substrates

This table highlights the stereocontrol achieved in the cyclopropanation of substrates that are direct precursors to cyclopropanol and diol analogues.

| Substrate | Reagent | Product | Diastereomeric Ratio | Reference |

| Bis(trimethylsilyl)enol ether | Furukawa's Reagent (Et₂Zn, CH₂I₂) | syn-dicyclopropane | >15:1 | unl.pt |

| Enol ether from ketone (Chiral auxiliary) | Bis(iodomethyl)zinc | Cyclopropyl ether | Outstanding | unl.pt |

| Cyclopropylacetaldehyde | Chiral secondary amine catalyst | Spirocyclobutaneoxindole | High | acs.org |

These findings collectively demonstrate that the inherent structural and stereochemical features of a substrate are a primary determinant in the diastereochemical course of cyclopropanation reactions, providing a reliable and predictable route to chiral cyclopropane derivatives.

Mechanistic Investigations and Reactivity Patterns of 1,1 Cyclopropanediol

Ring-Opening Reactions: Pathways and Driving Forces

The significant ring strain inherent in the cyclopropane (B1198618) skeleton is the primary driving force for the ring-opening reactions of 1,1-cyclopropanediol. This strain energy is released upon cleavage of the three-membered ring, providing a strong thermodynamic impetus for these transformations. The specific pathway of ring-opening is determined by the reaction conditions, leading to diverse and synthetically valuable intermediates and products.

Acid-Catalyzed Cleavage Mechanisms

Under acidic conditions, the ring-opening of cyclopropanediols is a well-established process. The reaction is initiated by the protonation of one of the hydroxyl groups, forming a good leaving group (water). Subsequent departure of the leaving group generates a highly unstable cyclopropyl (B3062369) cation. This cation readily undergoes a concerted, disrotatory ring-opening to relieve ring strain, leading to the formation of an unsaturated species. researchgate.net For instance, the acid-catalyzed opening of bicyclic cyclopropanediols has been shown to proceed through a cyclopropyl cation, which then opens in a manner dictated by the constraints of the fused ring system. researchgate.net The increased strain at the vicinal hydroxyl sites in 1,1-cyclopropanediol makes it particularly susceptible to acid-catalyzed ring-opening.

The specific products formed depend on the substitution pattern of the cyclopropane ring and the reaction conditions. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation or the ensuing unsaturated product.

Base-Induced Ring Fission and Homoenolate Generation

In the presence of a base, 1,1-cyclopropanediol can undergo ring fission to generate a homoenolate anion. kyoto-u.ac.jp This process involves the deprotonation of a hydroxyl group, followed by a ring-opening that is driven by the formation of a more stable carbonyl group. This transformation provides a synthetically useful method for generating β-carbanionic species, which are valuable intermediates in carbon-carbon bond-forming reactions. kyoto-u.ac.jp

The treatment of cyclopropanols with a base leads to the formation of carbanions at the β-position relative to the carbonyl group, effectively creating homoenolates. kyoto-u.ac.jp While direct characterization of the homoenolate anion derived from 1,1-cyclopropanediol can be challenging due to its reactive nature, its formation is inferred from the products of subsequent reactions. The generation of homoenolates can also be achieved from related cyclopropanol (B106826) derivatives, such as their trimethylsilyl (B98337) ethers, upon treatment with Lewis acids. kyoto-u.ac.jp The development of methods to generate homoenolates under various conditions has expanded their synthetic utility. scholaris.ca

Once generated, the homoenolate anion can be trapped by a variety of electrophiles, leading to the formation of functionalized products. These reactions showcase the synthetic utility of 1,1-cyclopropanediol as a homoenolate precursor. For example, electrophilic quenching with alkyl halides, carbonyl compounds, and other electrophilic species allows for the introduction of a wide range of functional groups at the β-position of the original cyclopropanol skeleton. epdf.pub The reaction of zinc homoenolates, generated from α-chloroaldehydes, with amines followed by ring closure provides a pathway to cyclopropylamines. researchgate.netscholaris.ca This highlights the versatility of homoenolate intermediates in constructing complex molecular architectures.

Oxidative Ring Opening and Radical Pathways

Oxidative conditions can also induce the ring-opening of cyclopropane derivatives, often proceeding through radical intermediates. nih.gov These reactions provide an alternative to the ionic pathways described above and offer unique opportunities for functionalization.

Metal-mediated oxidation is a common method for initiating the oxidative ring-opening of cyclopropanols. researchmap.jp Single-electron transfer (SET) from the cyclopropanol to a metal oxidant, such as Fe(III) or Mn(III), generates a radical cation intermediate. kyoto-u.ac.jp This intermediate can then undergo ring-opening to form a β-keto radical. The fate of this radical depends on the reaction conditions and the presence of other reagents. For instance, in the presence of an oxidizing agent like Na2S2O8, the radical can be further oxidized or participate in cyclization reactions. nih.gov The use of metal catalysts, such as copper(I), can also facilitate oxidative radical transformations of cyclopropane derivatives. nih.gov The investigation into SET oxidation of cyclopropylamines has also provided insights into the fate of the cyclopropyl group upon N-dealkylation, suggesting the formation of key intermediates through this process. molaid.com

Formation of Propionic Acid Radicals and Subsequent Transformations

The reaction of 1,1-cyclopropanediol with hydroxyl radicals can lead to the formation of propionic acid radicals. This process is initiated by the abstraction of a hydrogen atom from the cyclopropane ring by the highly reactive hydroxyl radical. The resulting cyclopropanediol radical can then undergo ring-opening to form a more stable propionic acid radical.

Subsequent transformations of the propionic acid radical can vary depending on the reaction conditions and the presence of other reactive species. These transformations may include:

Oxidation: The propionic acid radical can be oxidized to form propionic acid.

Reduction: In the presence of a suitable reducing agent, the radical can be reduced to propanol.

Dimerization: Two propionic acid radicals can combine to form adipic acid.

Further fragmentation: Under certain conditions, the propionic acid radical can undergo further fragmentation to yield smaller radical species and stable molecules.

The study of these radical-initiated reactions is crucial for understanding the degradation pathways of cyclopropane-containing compounds in various chemical and biological systems.

Halogenation-Induced Ring Scission (e.g., Chlorine, Bromine)

The reaction of 1,1-cyclopropanediol with halogens such as chlorine and bromine can induce the scission (cleavage) of the cyclopropane ring. This reactivity is attributed to the significant ring strain of the three-membered ring. libretexts.orgchemguide.co.uk

In the absence of UV light, cyclopropane and its derivatives can undergo addition reactions where the ring is broken. libretexts.orgchemguide.co.uk For instance, the reaction with bromine yields 1,3-dibromopropane. libretexts.org This occurs because the breaking of the strained ring system leads to a more stable, open-chain product. libretexts.orgchemguide.co.uk The bond angles in the cyclopropane ring are 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms, resulting in considerable ring strain. libretexts.orgchemguide.co.uk

While substitution reactions on the cyclopropane ring can occur in the presence of UV light, the ring-opening addition reaction is a characteristic feature of its chemistry, especially in the dark. libretexts.orgchemguide.co.uk The halogenation of 1,1-cyclopropanediol is expected to proceed via an initial electrophilic attack by the halogen on the cyclopropane ring, leading to a carbocationic intermediate that is susceptible to ring-opening. The presence of the two hydroxyl groups on the same carbon atom can influence the regioselectivity of the ring-opening and the nature of the final products.

Isomerization and Rearrangement Processes

Conversion to 1,3-Diketones

It has also been observed that cyclopropane-1,2-diols can be sensitive to air and may be oxidized to form 1,3-diketones. psu.edu In some cases, cyclopropane-1,2-diols, when left at room temperature for an extended period, converted quantitatively to the corresponding 1,3-diketone. psu.edu The intermediacy of cyclopropanediol derivatives has also been proposed in the Clemmensen reduction of 1,3-diketones. sciencemadness.org

| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Bis(trimethylsiloxy)cyclopropane derivatives | FeCl3 in THF | Corresponding 1,3-diketones | 72-99 | kyoto-u.ac.jp |

| 3-hydroxy-1-(o-methylaryl)-2,2,4-trimethylpentan-1-ones (Irradiation product) | Room temperature, 45 days | Corresponding 1,3-diketone | Quantitative | psu.edu |

Ring Expansion Transformations to Larger Carbocycles

Ring-opening reactions of cyclopropanols can lead to ring expansion, forming larger carbocyclic ketones. kyoto-u.ac.jp For instance, the cleavage of a specific bond in a bicyclic cyclopropanol derivative can result in a seven-membered ring ketone. kyoto-u.ac.jp While the provided information primarily discusses the ring expansion of cyclopropanol derivatives in general, this principle can be extended to 1,1-cyclopropanediol. The high reactivity and inherent strain of the cyclopropane ring make it a versatile synthetic intermediate for constructing various molecular architectures, including larger ring systems. kyoto-u.ac.jp The specific conditions and the substitution pattern on the cyclopropane ring dictate the regioselectivity of the ring cleavage and the subsequent rearrangement pathway, which can lead to either ring expansion or the formation of acyclic products. kyoto-u.ac.jp

Reaction Kinetics and Thermodynamic Considerations

Equilibrium with Cyclopropanone (B1606653) Hydration

1,1-Cyclopropanediol exists in equilibrium with its corresponding ketone, cyclopropanone, through a hydration-dehydration process. In aqueous solutions, ketones can exist in equilibrium with their hydrate (B1144303) forms, which are geminal diols. For cyclopropanone, this equilibrium is significantly shifted towards the hydrate, 1,1-cyclopropanediol. This preference for the hydrated form is attributed to the relief of some of the steric strain associated with the sp²-hybridized carbonyl carbon within the highly strained three-membered ring. In the diol, the carbon is sp³-hybridized, which is sterically more favorable in this ring system.

Advanced Analytical and Computational Approaches in 1,1 Cyclopropanediol Research

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic techniques are fundamental to identifying the transient and stable species formed during reactions of 1,1-cyclopropanediol and its derivatives. These methods allow for the real-time observation of reaction pathways and the definitive structural elucidation of products.

The detection of short-lived reaction intermediates is crucial for mapping out detailed reaction mechanisms. While specific studies detailing the interaction of 1,1-cyclopropanediol to form isoporphyrin π-cation intermediates are not prominent in the literature, the techniques used to identify such transient species are well-established in organic chemistry. Porphyrins and related macrocycles are known to participate in a wide array of pericyclic and cycloaddition reactions researchgate.net. The characterization of intermediates in these complex reactions often relies on methods like laser desorption mass spectrometry (LD-MS), which can provide a high-resolution view of oligomeric species and other products formed during the reaction rsc.org. Spectroscopic methods, including UV-vis absorption spectra, are also employed to monitor the formation and decay of colored intermediates like porphyrin derivatives researchgate.net.

The stereochemistry of cyclopropane (B1198618) derivatives plays a critical role in their chemical and biological activity. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the unambiguous assignment of relative and absolute configurations. For gem-disubstituted cyclopropanes, which share a substitution pattern with 1,1-cyclopropanediol, techniques such as the Nuclear Overhauser Effect (NOE) are invaluable ipb.pt. NOE experiments, including NOESY, measure the enhancement of a proton's signal when a nearby proton is irradiated, providing information about the spatial proximity of atoms within the molecule ipb.pt.

Furthermore, the analysis of proton-proton coupling constants (J-values) can help differentiate between cis and trans isomers. In three-membered rings, the magnitude of the coupling constant between protons on adjacent carbons often differs depending on their relative orientation, with J-cis typically being larger than J-trans ipb.pt. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assign all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis ipb.pt.

Theoretical Chemistry and Molecular Modeling

Computational chemistry provides a powerful lens through which to view the intrinsic properties and reactivity of unstable molecules like 1,1-cyclopropanediol. These methods allow for the calculation of molecular properties that are difficult or impossible to measure experimentally.

The defining feature of the cyclopropane ring is its significant ring strain, which is a consequence of the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). Quantum mechanical (QM) calculations are essential for quantifying this strain energy. nih.gov The conventional strain energy of the parent cyclopropane molecule is estimated to be approximately 27.8 kcal/mol researchgate.net. This high degree of strain profoundly influences the molecule's stability and reactivity.

Table 1: Calculated Strain Energies of Cyclopropane and Related Molecules This table presents computed strain energy values for cyclopropane and related strained ring systems, illustrating the energetic consequence of the cyclic structure. Data is compiled from various computational studies.

| Compound | Computational Method | Strain Energy (kcal/mol) | Reference |

| Cyclopropane | Isodesmic/Homodesmotic | 27.8 | researchgate.net |

| Cyclobutane | Isodesmic/Homodesmotic | 26.8 | researchgate.net |

| Bicyclobutane | - | 66.5 | mdpi.com |

| 1,1-Difluorocyclopropane | - | ~40 | nih.gov |

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions. For 1,1-cyclopropanediol, DFT calculations can elucidate the pathways of its characteristic reactions, such as ring-opening. DFT studies on the ring-opening of related cyclopropyl (B3062369) ketones and other derivatives have successfully mapped the potential energy surfaces of these transformations .

These studies typically involve locating the geometries and energies of reactants, transition states, intermediates, and products. By calculating the energy barriers (activation energies) associated with different possible pathways, researchers can predict the most likely reaction mechanism semanticscholar.org. For example, DFT calculations have been used to shed light on the regio- and stereoselectivity of cyclopropane ring-opening reactions, providing detailed mechanistic insights that guide synthetic efforts semanticscholar.org.

Beyond mechanistic elucidation, computational models are increasingly used to predict the outcome of chemical reactions. DFT and other methods can forecast the reactivity, regioselectivity, and stereoselectivity of processes involving 1,1-cyclopropanediol. This predictive power is rooted in the analysis of transition state energies; the pathway with the lowest-energy transition state is generally the one that proceeds fastest and yields the major product escholarship.orgnih.gov.

Computational workflows that combine DFT with modeling programs have been developed to predict and even engineer the stereoselectivity of catalysts for reactions like cyclopropanation chemrxiv.orgchemrxiv.org. By calculating the energies of the four possible transition state stereoisomers, these models can accurately predict which product stereoisomer will be favored chemrxiv.org. This approach allows for the rational design of catalysts that can produce a single, desired stereoisomer from a given set of starting materials. Such predictive capabilities are invaluable for synthetic planning and the development of new chemical transformations escholarship.orgescholarship.org.

Strategic Applications of 1,1 Cyclopropanediol in Organic Synthesis

Utilization as a Synthetic Synthon for Three-Carbon Fragments

The compact and strained three-carbon ring of 1,1-cyclopropanediol and its protected forms serves as a valuable synthon, providing a masked three-carbon unit that can be strategically unveiled and incorporated into larger molecular frameworks.

Building Block for Carbocyclic Systems

Derivatives of 1,1-cyclopropanediol have been instrumental in the construction of various carbocyclic systems. For instance, the reaction of acylsilanes with ketone enolates can produce 1,2-cyclopropanediols, which then serve as precursors for the synthesis of five- and seven-membered carbocycles. pharm.or.jpjst.go.jpnih.gov This methodology highlights the utility of cyclopropanediol derivatives in annulation strategies to build larger ring systems. The cyclopropane (B1198618) ring, found in numerous natural products, is a desirable structural motif, and methods starting from materials like 1,1-cyclopropanediol derivatives provide a direct route to these structures. clockss.orgmarquette.edu

A notable application is in the synthesis of bicyclo[3.3.1]nonane derivatives, which are core structures in many biologically active natural products. researchgate.netresearchgate.net A three-step sequence involving intramolecular cyclopropanation, construction of an all-carbon quaternary stereocenter, and subsequent regioselective ring opening of the cyclopropane is a key strategy. researchgate.net

Table 1: Examples of Carbocyclic Systems Synthesized from Cyclopropanediol Derivatives

| Starting Materials | Reagents | Product Type | Reference |

| Acylsilanes, Ketone enolates | Lithium enolates | Five- and seven-membered carbocycles | pharm.or.jpjst.go.jpnih.gov |

| Densely substituted PPAP scaffolds | Au(I)-catalysis | Polysubstituted bicyclo[3.3.1]nonane derivatives | researchgate.net |

| α,β-unsaturated acid | Chiral lithium amides | Bicyclo[3.3.1]nonane framework | researchgate.netnih.gov |

Precursor for Unsaturated and Saturated Functionalized Compounds

1,1-Cyclopropanediol derivatives are effective precursors for a variety of functionalized compounds. The controlled ring-opening of these strained rings can lead to the formation of both saturated and unsaturated products with diverse functionalities. For example, the treatment of silylated cyclopropanediols with a base can induce a Brook rearrangement followed by ring cleavage to yield functionalized unsaturated pentanenitrile derivatives. researchgate.net

Furthermore, the electrochemical reduction of 1,3-diketones provides a direct route to 1,2-cyclopropanediols, which can then be transformed into other functionalized molecules. cdnsciencepub.comcdnsciencepub.com The versatility of the cyclopropanediol moiety allows for its conversion into a range of products, including those with applications in natural product synthesis. marquette.edu During the synthesis of complex molecules like hyperforin, a 1,2-cyclopropanediol intermediate was identified as being crucial for the formation of a key 1,3-diene precursor through a controlled fragmentation. researchgate.netnih.govresearchgate.net

Access to Diverse Molecular Scaffolds via Ring Opening and Expansion

The high ring strain of the cyclopropane ring in 1,1-cyclopropanediol makes it susceptible to ring-opening and expansion reactions, providing access to a wide variety of molecular scaffolds that would be challenging to synthesize through other means.

Generation of 1,3-Diketones and Related Compounds

A synthetically valuable transformation of 1,2-cyclopropanediol derivatives is their conversion into 1,3-diketones. kyoto-u.ac.jp This can be achieved through an oxidative ring-opening reaction. For instance, treatment of cis-1,2-bis(trimethylsiloxy)cyclopropanes with iron(III) chloride efficiently yields 1,3-diketones. clockss.orgkyoto-u.ac.jp This transformation can be viewed as a methylene (B1212753) insertion between the two carbonyl groups of a 1,2-diketone precursor. clockss.orgkyoto-u.ac.jp

In a different approach, the reaction of acylsilanes with ketone enolates, which initially forms 1,2-cyclopropanediols, can be followed by treatment with a base like sodium bis(trimethylsilyl)amide in the presence of an aldehyde to afford acyclic aldol (B89426) adducts, demonstrating the generation of a 1,3-dicarbonyl equivalent. researchgate.net

Table 2: Conversion of Cyclopropanediol Derivatives to 1,3-Diketones

| Cyclopropanediol Derivative | Reagent | Product | Yield (%) | Reference |

| cis-1,2-Bis(trimethylsiloxy)-1,2-diphenylethane | FeCl₃ | 1,3-Diphenylpropane-1,3-dione | 96 | kyoto-u.ac.jp |

| cis-1,2-Bis(trimethylsiloxy)-1,2-di(p-tolyl)ethane | FeCl₃ | 1,3-Di(p-tolyl)propane-1,3-dione | 83 | kyoto-u.ac.jp |

| cis-1,2-Bis(trimethylsiloxy)-1,2-di(p-methoxyphenyl)ethane | FeCl₃ | 1,3-Di(p-methoxyphenyl)propane-1,3-dione | 85 | kyoto-u.ac.jp |

| cis-1,2-Bis(trimethylsiloxy)-1,2-di(p-chlorophenyl)ethane | FeCl₃ | 1,3-Di(p-chlorophenyl)propane-1,3-dione | 89 | kyoto-u.ac.jp |

Stereoselective Formation of Functionalized β-Carbanion Equivalents

The ring-opening of cyclopropanols can generate carbanions at the β-position relative to a carbonyl group, effectively acting as homoenolate equivalents. kyoto-u.ac.jp This reactivity is highly valuable for forming carbon-carbon bonds at a position that is not easily accessible through standard enolate chemistry. The stereochemistry of the starting cyclopropanol (B106826) can often be translated into the product, allowing for stereoselective transformations.

For example, the reaction of γ-ethoxycarbonyl-α,β-unsaturated ketones with bis(iodozincio)methane in the presence of trimethylsilyl (B98337) cyanide affords 1-ethoxy-1-trimethylsiloxycyclopropane derivatives, which act as homoenolate equivalents. researchgate.net These intermediates can then react with imines to produce (E)-alkenyl-2-(1-aminoalkyl)alkanols in a diastereoselective manner. researchgate.net

Role as an Intermediate in Complex Molecule Construction

The unique reactivity of 1,1-cyclopropanediol and its derivatives makes them valuable intermediates in the total synthesis of complex natural products. Their ability to serve as masked three-carbon units or to undergo predictable ring-opening and expansion reactions allows for the efficient construction of intricate molecular architectures.

In the total synthesis of hyperforin, a complex natural product, a 1,2-cyclopropanediol intermediate was identified. researchgate.netnih.govresearchgate.net This intermediate was crucial for the formation of a key 1,3-diene precursor through a controlled fragmentation process. researchgate.netnih.govresearchgate.net Similarly, in the synthesis of ryanodol, another complex natural product, a Ti-mediated annulation of a substrate containing a 1,3-diketone surprisingly led to the formation of an undesired cyclopropane product through stereoselective reductive cyclization. nih.gov This highlights the propensity for cyclopropane formation and its potential as both a planned and sometimes unexpected intermediate in complex syntheses.

The strategic use of cyclopropanation and subsequent ring-opening was also a key feature in the total synthesis of (±)-hyperforin, where a bicyclo[3.3.1]nonane derivative was prepared through a sequence involving intramolecular cyclopropanation. researchgate.net These examples underscore the significant role that cyclopropanediol-related structures play as pivotal intermediates in the assembly of complex and biologically important molecules.

Intermediate in Cascade Reactions and Controlled Fragmentations

While its isomer, 1,2-cyclopropanediol, is frequently cited as an intermediate in complex cascade reactions and fragmentations for natural product synthesis, 1,1-cyclopropanediol participates in its own unique fragmentation pathways. researchgate.netnih.govresearchgate.netcolab.ws The gem-diol arrangement on a single carbon of the cyclopropane ring leads to distinct reactivity.

A notable example of controlled fragmentation involves the oxidative ring-opening of 1,1-cyclopropanediol (cyclopropanone hydrate). In the presence of an oxidizing agent like hydrogen peroxide, the cyclopropane ring can be cleaved. nih.gov Research has shown that this process can be harnessed to generate specific reactive intermediates. For instance, the inhibition of horseradish peroxidase by cyclopropanone (B1606653) hydrate (B1144303) proceeds through such a mechanism. The reaction involves the 2-electron oxidation of the peroxidase, which then reacts with the cyclopropanone hydrate. nih.gov This interaction leads to the oxidative opening of the cyclopropane ring to form a primary free radical of propionic acid. This highly reactive radical subsequently alkylates the heme cofactor of the enzyme, demonstrating a controlled fragmentation and subsequent covalent modification. nih.gov

This transformation can be viewed as a cascade where the initial oxidation triggers the ring-opening fragmentation, which in turn leads to a specific bond-forming event. The general principle is summarized in the reaction below:

Table 1: Oxidative Fragmentation of 1,1-Cyclopropanediol

| Reactant | Conditions | Intermediate | Product of Fragmentation | Application |

|---|

This type of controlled fragmentation highlights the potential of 1,1-cyclopropanediol as a masked propionate (B1217596) equivalent, which can be unmasked under specific oxidative conditions to participate in further reactions.

Methodologies for Installing Strained Ring Systems

The installation of the 1,1-cyclopropanediol motif is a key strategy for introducing a strained ring system into a molecule, thereby setting the stage for subsequent ring-opening or rearrangement reactions. The synthesis of 1,1-cyclopropanediol and its derivatives is non-trivial due to the inherent instability of the corresponding ketone, cyclopropanone. However, several methods have been developed to access these valuable structures.

One of the primary methods for synthesizing substituted 1,2-cyclopropanediols, which provides insight into strategies for related 1,1-diols, involves the diastereoselective nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. clockss.orgkyoto-u.ac.jp This reagent acts as a C1-bisnucleophile, attacking both carbonyl carbons to form the three-membered ring. A similar conceptual approach can be envisioned for creating 1,1-disubstituted systems.

More directly related to 1,1-cyclopropanediol synthesis, early methods relied on the reaction of epichlorohydrin (B41342) with specific Grignard reagents in the presence of ferric chloride. acs.org This approach allowed for the formation of the cyclopropanol skeleton, which is in equilibrium with the hydrate form of the ketone.

A more general and modern approach involves the bridging of 1,2-bissiloxyalkenes. This method provides access to various substituted cyclopropanediol derivatives. researchgate.net The reaction essentially uses a C1 electrophile to stitch together the two oxygen-bearing carbons of a protected enediol equivalent. While the original literature focused on 1,2-diol synthesis, the strategy of using C1 synthons to form cyclopropane rings is central. An annulation process for constructing 1,1-disubstituted cyclopropanes using a radical/polar crossover process has also been reported, showcasing modern methods for installing this strained motif. organic-chemistry.org

Table 2: Selected Methodologies for the Synthesis of Cyclopropane Diols and Derivatives

| Starting Material Type | Reagent(s) | Product Type | Key Feature |

|---|---|---|---|

| 1,2-Diketone | Bis(iodozincio)methane | 1,2-Cyclopropanediol derivative | Diastereoselective [2+1] cycloaddition clockss.org |

| Epichlorohydrin | Grignard reagent, FeCl₃ | Cyclopropanol | Classic method for the parent system acs.org |

| 1,2-Bissiloxyalkene | C1 Electrophile | Cyclopropanediol derivative | Bridging strategy for substituted systems researchgate.net |

These methodologies underscore the strategic importance of installing the 1,1-cyclopropanediol unit, a strained ring system that serves as a versatile precursor for diverse chemical transformations.

Q & A

Q. Q. What ethical considerations apply when studying 1,1-cyclopropanediol’s metabolic effects in in vitro human cell models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.